3-Bromo-5-chloro-2-iodothiophene
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Overview
Description
3-Bromo-5-chloro-2-iodothiophene is a chemical compound with the CAS Number: 2567495-54-7 . It has a molecular weight of 323.38 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of thiophene-based compounds like this compound often involves nickel and palladium-based catalytic systems . For instance, Kumada catalyst-transfer polycondensation has been used to synthesize related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C4HBrClIS/c5-2-1-3 (6)8-4 (2)7/h1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 323.38 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Vibrational Spectra Studies
3-Bromo-5-chloro-2-iodothiophene has been a subject of study in vibrational spectra analysis. Research conducted by Paliani and Cataliotti (1982) explored the infrared (i.r.) spectra of similar halogeno-derivatives of thiophene, providing insights into the fundamental vibrations of these compounds, useful in understanding their molecular behavior and properties (Paliani & Cataliotti, 1982).
Polymer Synthesis
The compound has been utilized in polymer synthesis. Miyakoshi, Yokoyama, and Yokozawa (2004) demonstrated its use in the polymerization of 2-bromo-3-hexyl-5-iodothiophene, leading to the production of high-quality poly(3-hexylthiophene) with low polydispersity, showcasing its potential in creating advanced materials (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Kinetic Studies in Controlled Polymerization
Lamps and Catala (2011) conducted a kinetic study on the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene, using it to synthesize high molecular weight polydodecylthiophene. Their research highlighted the compound's role in improving polymerization rate constants, an important factor in material science and engineering (Lamps & Catala, 2011).
Photochemical Properties
The photochemical properties of halothiophenes, including this compound, have been studied by Raviola et al. (2016). They investigated the photochemical dehalogenation of these compounds, providing insights into their potential applications in photogeneration and photochemistry (Raviola et al., 2016).
Electrochemical Reduction Studies
Mubarak and Peters (1996) explored the electrochemical reduction of mono- and dihalothiophenes, including this compound. Their research provided valuable information on the electrochemical behavior of these compounds, which can be significant in fields like electrochemistry and material science (Mubarak & Peters, 1996).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-chloro-2-iodothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-2-1-3(6)8-4(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPVMEPKGACKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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